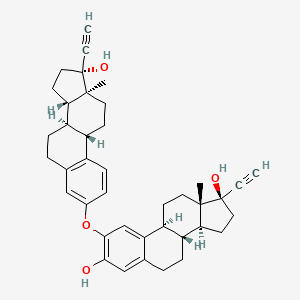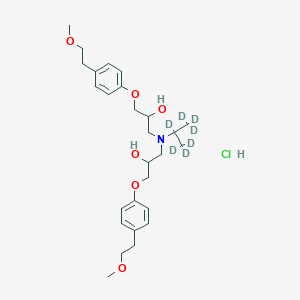
Piperacillin-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stable isotope labeled (deuterated) internal standard for Piperacillin.
Aplicaciones Científicas De Investigación
Population Pharmacokinetics
Pharmacokinetics in Critically Ill Patients : Piperacillin is used in critically ill patients, including those with acute kidney injury undergoing continuous renal replacement therapy (CRRT). Research has shown that piperacillin achieves sufficient exposure in plasma and subcutaneous tissue to treat infections like Pseudomonas aeruginosa in such patients (Bue et al., 2020).
Pharmacokinetics in Burn Patients : A study developed a pharmacokinetic model for piperacillin in burn patients, suggesting that higher doses or longer infusion durations might be needed, especially in patients with high creatinine clearance (Jeon et al., 2014).
Analytical Method Development
LC-MS/MS Quantification : The development of LC-MS/MS methods for piperacillin detection has been crucial in characterizing its complexes and assessing in vitro permeability values (Violette et al., 2008).
Application in Clinical Pharmacokinetic Study : LC-MS/MS assays have been developed for quantifying piperacillin in human plasma and pleural fluid, aiding in pharmacokinetic studies and therapeutic drug monitoring (Popowicz et al., 2018).
Antibiotic Effectiveness and Administration Methods
Continuous vs. Intermittent Infusion : Research indicates that continuous infusion of piperacillin may be more effective than intermittent infusion, especially in treating infections like Pseudomonas aeruginosa in critically ill patients (Lodise et al., 2007).
Extended-Infusion Dosing Strategy : Studies have shown that extended-infusion dosing of piperacillin-tazobactam can be more effective in reducing mortality and improving outcomes in severely ill patients (Rhodes et al., 2017).
Pharmacokinetic Optimisation in Specific Settings
Use in Intensive Care Units : A review of population pharmacokinetic analyses highlights the variability in treatment response in ICU settings, underscoring the importance of understanding pharmacokinetic parameters for optimal dosing in critically ill patients (El-Haffaf et al., 2021).
Application in Preterm Infants : Research on the population pharmacokinetics of piperacillin in preterm infants indicates the need for targeted dosing strategies, especially in extremely preterm infants at high risk for infections (Cohen-Wolkowiez et al., 2012).
Propiedades
Nombre del producto |
Piperacillin-d4 |
|---|---|
Fórmula molecular |
C23H23D4N5O7S |
Peso molecular |
521.58 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









